

An In-depth Technical Guide to Tiflorex: Chemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name: Tiflorex

Cat. No.: B1673494

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Abstract

Tiflorex, also known as flutiorex, is a sympathomimetic amine of the amphetamine class that was investigated as an anorectic agent. Structurally related to fenfluramine, its pharmacological activity is presumed to be primarily mediated through the modulation of serotonergic systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Tiflorex**. Detailed methodologies for its synthesis and the analysis of its metabolites are presented, along with a visualization of its proposed signaling pathway.

Chemical Structure and Identifiers

Tiflorex is a chiral compound, typically used as a racemic mixture. Its chemical structure is characterized by a phenylpropan-2-amine backbone with an N-ethyl group and a trifluoromethylthio substituent on the phenyl ring.

Table 1: Chemical Identifiers of **Tiflorex**

| Identifier | Value | Reference(s) |
|-------------------|----------------------------------------------------------------|--------------|
| IUPAC Name | (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine | [1] |
| SMILES | <chem>CCNC(C)Cc1cccc(c1)SC(F)(F)F</chem> | [1] |
| CAS Number | 53993-67-2 | [1] |
| Molecular Formula | C ₁₂ H ₁₆ F ₃ NS | [1] |
| Molar Mass | 263.32 g·mol ⁻¹ | [1] |
| PubChem CID | 173669 | [1] |

Physicochemical and Pharmacological Properties

While specific experimentally determined physical properties such as melting and boiling points are not readily available in the literature, its pharmacological and pharmacokinetic properties have been partially characterized, primarily in animal models.

Table 2: Summary of **Tiflorex** Properties

| Property | Value | Reference(s) |
|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Pharmacological Class | Anorectic, Sympathomimetic | [1] |
| Proposed Mechanism of Action | Serotonin Releasing Agent (inferred from structural similarity to Fenfluramine) | [1] |
| Oral Bioavailability (in rats) | ~30% | [2] |
| Plasma Half-life (in rats) | 7.5 hours (unchanged drug) | [2] |
| Metabolism | Primarily via S-oxidation and N-dealkylation to nortiflorex. Metabolites include sulfoxides and sulfones of tiflorex and nortiflorex. | [2] |
| Excretion (in rats) | >70% of the dose excreted in urine within 48 hours. | [2] |

Synthesis of Tiflorex

The synthesis of **Tiflorex** can be achieved through a multi-step process involving a Rosenmund reduction followed by a reductive amination.

Experimental Protocol: Synthesis of Tiflorex

Step 1: Rosenmund Reduction of 3-(trifluoromethylthio)benzoyl chloride

- Objective: To reduce the acyl chloride to the corresponding aldehyde.
- Reagents: 3-(trifluoromethylthio)benzoyl chloride, Palladium on barium sulfate (Rosenmund catalyst), Hydrogen gas, Anhydrous toluene (solvent), Quinoline-sulfur (catalyst poison).
- Procedure:
 - A solution of 3-(trifluoromethylthio)benzoyl chloride in anhydrous toluene is prepared in a reaction vessel equipped with a gas inlet and a reflux condenser.

- The Rosenmund catalyst (palladium on barium sulfate) and a catalyst poison (e.g., quinoline-sulfur) are added to the solution. The poison is crucial to prevent over-reduction of the aldehyde to an alcohol.[\[1\]](#)
- Hydrogen gas is bubbled through the stirred solution at a controlled rate.
- The reaction is gently heated and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
- The solvent is removed under reduced pressure to yield crude 3-(trifluoromethylthio)benzaldehyde. The product can be purified by distillation or chromatography.

Step 2: Reductive Amination of 3-(trifluoromethylthio)benzaldehyde with Ethylamine

- Objective: To form the final **Tiflorex** molecule by reacting the aldehyde with ethylamine and reducing the intermediate imine.
- Reagents: 3-(trifluoromethylthio)benzaldehyde, Ethylamine, A reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), A suitable solvent (e.g., methanol or ethanol).
- Procedure:
 - 3-(trifluoromethylthio)benzaldehyde is dissolved in a suitable solvent such as methanol in a reaction flask.
 - Ethylamine (as a solution or gas) is added to the flask, leading to the formation of the corresponding imine. The reaction is typically stirred at room temperature.
 - Once imine formation is complete (as monitored by TLC or NMR), a reducing agent is added. For instance, sodium cyanoborohydride can be added portion-wise while maintaining the pH in a slightly acidic range.[\[3\]](#)
 - Alternatively, the imine can be reduced by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

- The reaction is stirred until the reduction is complete.
- The reaction mixture is then worked up by quenching any remaining reducing agent, removing the solvent, and partitioning the residue between an organic solvent and an aqueous solution.
- The organic layer is washed, dried, and the solvent is evaporated to yield crude **Tiflorex**.
- The final product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Analysis of Tiflorex and its Metabolites in Biological Samples

The quantitative analysis of **Tiflorex** and its primary metabolite, **nortiflorex**, in biological matrices like urine and plasma is essential for pharmacokinetic and metabolism studies. A common approach involves gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Tiflorex and Nortiflorex in Urine

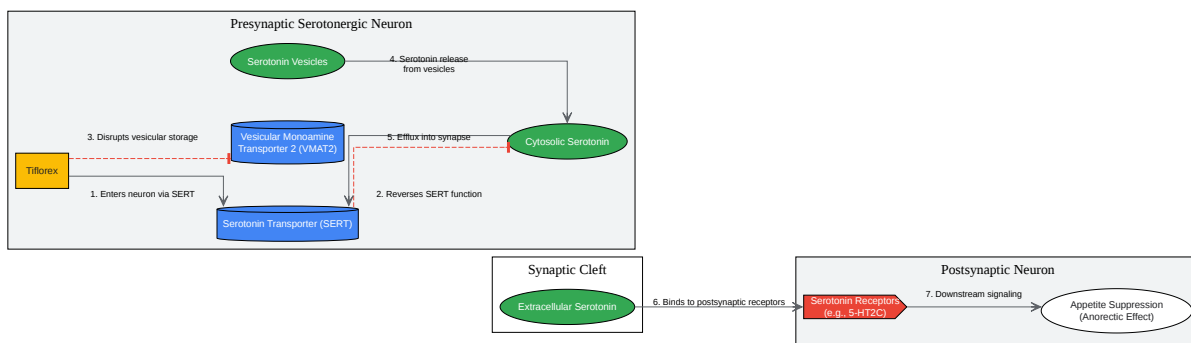
- Objective: To extract, identify, and quantify **Tiflorex** and its metabolites from a urine sample.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Procedure:
 - Sample Preparation (Liquid-Liquid Extraction):
 - To a known volume of urine, an internal standard is added.
 - The pH of the urine is adjusted to be basic (e.g., pH 9-10) using a suitable buffer or base.
 - The sample is extracted with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

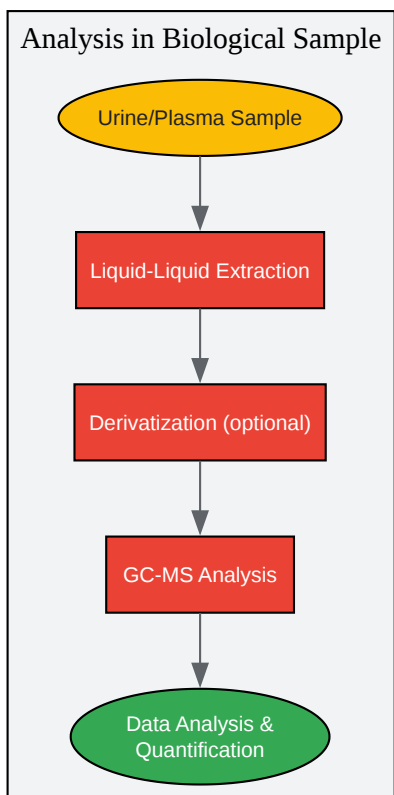
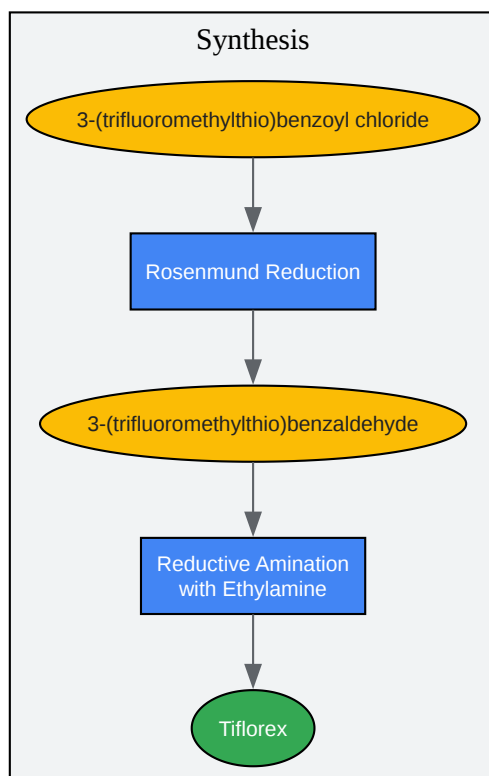
- The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
- The organic layer containing **Tiflorex** and its metabolites is carefully transferred to a clean tube.
- Derivatization (Optional but often necessary for amphetamines):
 - The extracted analytes may be derivatized to improve their chromatographic properties and mass spectral characteristics. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
 - The solvent is evaporated from the extract, and the derivatizing agent is added. The mixture is heated to complete the reaction.
- GC-MS Analysis:
 - The derivatized sample is injected into the GC-MS system.
 - Gas Chromatography Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of the analytes.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for **Tiflorex**, **nortiflorex**, and the internal standard. Full scan mode can be used for qualitative identification.
- Quantification:

- Calibration curves are generated using standards of known concentrations of **Tiflorex** and **nortiflorex**.
- The peak area ratios of the analytes to the internal standard are used to calculate the concentration of the drugs in the original urine sample.

Proposed Signaling Pathway

Based on its structural similarity to fenfluramine, **Tiflorex** is hypothesized to act as a serotonin releasing agent. Its sympathomimetic effects are likely mediated through its interaction with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the central nervous system.





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